tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate
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Overview
Description
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C16H28N2O3. It is used primarily in research and industrial applications. This compound is known for its unique structure, which includes a tert-butyl group, a cyclobutanecarbonyl group, and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process may also involve palladium-catalyzed cross-coupling reactions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-efficiency reactors and continuous flow systems can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions are common, where the tert-butyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like Cs2CO3. The reactions are typically carried out in solvents such as 1,4-dioxane or tetrahydrofuran (THF) under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications and as a protecting group in organic synthesis.
Cyclobutanecarbonyl derivatives: These compounds share the cyclobutanecarbonyl group and have similar reactivity patterns.
Piperidine derivatives: Compounds with the piperidine ring structure, used in various chemical and pharmaceutical applications.
Uniqueness
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and properties. This makes it valuable in specialized research and industrial contexts where such characteristics are desired.
Properties
IUPAC Name |
tert-butyl N-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-11-12-7-9-18(10-8-12)14(19)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJILNOCWBCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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